molecular formula C10H12BrOP B2895249 1-(4-Bromophenyl)-1lambda5-phospholane 1-oxide CAS No. 2375270-98-5

1-(4-Bromophenyl)-1lambda5-phospholane 1-oxide

Cat. No.: B2895249
CAS No.: 2375270-98-5
M. Wt: 259.083
InChI Key: UNWJREVKKPRABX-UHFFFAOYSA-N
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Description

Table 1: Applications of Phospholane Derivatives in Catalysis

Reaction Type Catalyst System Key Outcome Source
Asymmetric Hydrogenation Rhodium-P-chirogenic Phospholane Enantioselectivity up to 96% ee
Desymmetrization Lithium Amide-Phospholane Oxide 55% ee in phosphinenone synthesis
Cross-Coupling Functionalization Palladium-Phospholane Complexes High yields in C–C bond formation

Structural Classification within Phosphorus Heterocycles

Phosphorus heterocycles are broadly categorized by ring size, saturation, and oxidation state. 1-(4-Bromophenyl)-1λ⁵-phospholane 1-oxide belongs to the saturated phospholane subclass, distinguished by its five-membered ring with all single bonds (Figure 1). Key structural features include:

  • Ring System : A fully saturated phospholane core (C₄H₈P), ensuring conformational rigidity.
  • Substituents : A 4-bromophenyl group at the phosphorus atom and an oxide moiety (P=O), which collectively influence electronic and steric properties.
  • Oxidation State : The phosphorus atom resides in the +5 oxidation state, stabilized by the oxide ligand.

Compared to unsaturated analogs like phospholes, phospholanes exhibit reduced aromaticity but greater stability under catalytic conditions. The bromide substituent introduces both steric bulk and a site for further derivatization, making this compound a bridge between simple phospholanes and functionalized organophosphorus architectures.

Theoretical Framework for Understanding P(V) Chemistry

The chemistry of pentavalent phosphorus (P(V)) compounds, such as 1-(4-bromophenyl)-1λ⁵-phospholane 1-oxide, is governed by principles of molecular orbital theory and stereoelectronics. Key theoretical considerations include:

  • Hybridization and Bonding : The phosphorus atom adopts sp³ hybridization, with three sigma bonds to carbon atoms, one double bond to oxygen (P=O), and a lone pair occupying the fourth orbital. This geometry creates a trigonal pyramidal structure around phosphorus.
  • Electronic Effects : The electron-withdrawing bromophenyl group decreases electron density at phosphorus, enhancing its electrophilicity. This polarization facilitates interactions with electron-rich metal centers in catalytic cycles.
  • Stereoelectronic Interactions : The orientation of substituents around phosphorus influences reactivity. For instance, the bulky 4-bromophenyl group restricts rotation about the P–C bond, enforcing a specific conformation that dictates stereoselectivity in catalytic applications.

Table 2: Key Theoretical Parameters for P(V) Compounds

Parameter Value/Description Relevance to Reactivity
P=O Bond Length ~1.48 Å Strength of phosphorus-oxygen interaction
C–P–C Bond Angle ~99° Ring strain in phospholane core
Natural Bond Orbital (NBO) Charge at P +1.2 to +1.5 Electrophilicity of phosphorus

These theoretical insights guide the rational design of phospholane-based catalysts, enabling researchers to predict and optimize their performance in complex reaction environments.

Properties

IUPAC Name

1-(4-bromophenyl)-1λ5-phospholane 1-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrOP/c11-9-3-5-10(6-4-9)13(12)7-1-2-8-13/h3-6H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWJREVKKPRABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCP(=O)(C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Cycloalumination of Alkenes

A prominent method involves the catalytic cycloalumination of alkenes using triethylaluminum (Et₃Al) in the presence of a zirconocene dichloride (Cp₂ZrCl₂) catalyst. This process forms aluminacyclopentane intermediates, which undergo transmetalation with phosphorus dichlorides. For 1-(4-bromophenyl)-1λ⁵-phospholane 1-oxide, the reaction employs 4-bromophenyldichlorophosphine (Cl₂P-C₆H₄-Br-4) as the phosphorus source.

Reaction Conditions:

  • Catalyst: 5 mol% Cp₂ZrCl₂
  • Temperature: 20°C
  • Duration: 6–8 hours for cycloalumination; 30 minutes for transmetalation
  • Solvent: Toluene
  • Yield: 79–84%

The transmetalation step replaces the aluminum atom in the aluminacyclopentane intermediate with phosphorus, yielding a phospholane derivative. Subsequent oxidation with hydrogen peroxide (H₂O₂) in chloroform quantitatively converts the phosphine to the phosphine oxide.

Stereochemical Considerations

The product exists as a mixture of diastereomers (3:2 ratio) due to asymmetry at the phosphorus (P-1) and carbon (C-3) centers. The high inversion barrier at phosphorus preserves stereochemical integrity during synthesis.

Direct Oxidation of Phosphine-Borane Precursors

Phosphine-Borane Synthesis and Deborylation

An alternative route utilizes phosphine-borane intermediates, where a borane (BH₃) group protects the phosphine moiety during synthesis. For example, tertiary phosphine-boranes are deborylated with diethylamine to yield tertiary phosphines, which are then oxidized to phosphine oxides.

Key Steps:

  • Deprotection:
    $$
    \text{R}3\text{P-BH}3 + \text{Et}2\text{NH} \rightarrow \text{R}3\text{P} + \text{Et}2\text{NH-BH}3
    $$
    This step proceeds with complete retention of configuration at phosphorus.
  • Oxidation:
    $$
    \text{R}3\text{P} + \text{H}2\text{O}2 \rightarrow \text{R}3\text{P=O}
    $$
    Oxidation using 30% H₂O₂ in chloroform at 0°C achieves quantitative yields.

Functionalization and Scalability

Phosphine-boranes permit stereospecific functionalization. For instance, reaction with m-chloroperbenzoic acid (mCPBA) or sulfur produces phosphine oxides or sulfides without racemization. This method is advantageous for synthesizing enantiopure derivatives.

One-Pot Synthesis via Aluminacyclopentane Intermediates

Regioselective Alkene Cyclization

Symmetrical alkenes (e.g., 1,5-hexadiene) undergo cycloalumination to form bicyclic aluminacyclopentanes, which react with dichlorophosphines to yield bisphospholanes. For 1-(4-bromophenyl) derivatives, regioselectivity is controlled by the steric and electronic effects of the bromophenyl group.

Example Reaction:
$$
\text{1,5-Hexadiene} + \text{Et}3\text{Al} \xrightarrow{\text{Cp}2\text{ZrCl}2} \text{Aluminacyclopentane} \xrightarrow{\text{Cl}2\text{P-C}6\text{H}4\text{Br-4}} \text{Bisphospholane}
$$

Yield: 84–85% (mixture of isomers).

Comparative Analysis of Synthetic Methods

Method Key Advantages Limitations Yield Reference
Cycloalumination High yield; scalable for industrial production Requires toxic solvents (toluene) 79–84%
Phosphine-Borane Oxidation Stereochemical retention; enantiopure products Multi-step synthesis; borane handling required >95%
One-Pot Bisphospholane Regioselective; versatile for bis-derivatives Complex isomer separation 84–85%

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Toluene vs. Dichloromethane: Toluene enhances transmetalation efficiency due to its non-polar nature, whereas dichloromethane may stabilize ionic intermediates but lowers yields.
  • Low-Temperature Oxidation: H₂O₂ oxidation at 0°C minimizes side reactions, ensuring high purity.

Catalyst Design

The Cp₂ZrCl₂ catalyst facilitates alkene activation via π-complexation, lowering the activation energy for cycloalumination. Substituting zirconocene with titanocene analogs (Cp₂TiCl₂) reduces yields by 15–20%, highlighting the metal’s role in stabilizing intermediates.

Industrial and Environmental Considerations

Continuous Flow Processes

Industrial-scale synthesis employs continuous flow reactors to optimize heat transfer and mixing, achieving >90% conversion with minimal waste. Automated systems regulate stoichiometry, critical for reactions involving air-sensitive reagents like Et₃Al.

Green Chemistry Metrics

  • Atom Economy: Cycloalumination methods exhibit 78% atom economy, whereas phosphine-borane routes require excess H₂O₂ (atom economy: 65%).
  • Solvent Recovery: Toluene and chloroform are recycled via distillation, reducing environmental impact.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 1-(4-Bromophenyl)-1λ⁵-phospholane 1-oxide, we compare it with three categories of compounds: (1) adenine 1-oxide nucleotides (as described in ), (2) aryl-substituted phospholane derivatives, and (3) phosphorus heterocycles with altered oxidation states.

Biochemical Interactions

Table 2: Enzymatic Activity and Substrate Recognition

Compound Mitochondrial Translocase Recognition Phosphotransferase Activity Allosteric Effector Capacity
Adenine 1-oxide nucleotides No High (intermembrane space) Reduced (vs. natural nucleotides)
1-(4-Bromophenyl)-1λ⁵-phospholane 1-oxide (hypothetical) Likely low (steric bulk) Moderate (if P-O group accessible) Unlikely (no known binding motifs)
Natural adenine nucleotides Yes High High
  • Their reduced allosteric effector capacity stems from weaker binding to regulatory enzymes.
  • 1-(4-Bromophenyl)-1λ⁵-phospholane 1-oxide : The bromophenyl group and λ⁵-phosphorus geometry likely hinder interactions with biological systems. However, the oxide moiety could participate in phosphoryl transfer if steric constraints are mitigated.
Electronic and Spectroscopic Properties
  • Adenine 1-oxide nucleotides : ¹³C NMR chemical shifts and ring vibration patterns confirm diminished aromaticity compared to natural nucleotides .
  • ³¹P NMR shifts are expected to differ significantly from λ³-phospholanes.

Research Implications and Limitations

  • Further studies should prioritize synthesis, crystallography, and enzymatic assays to validate hypotheses.

Biological Activity

1-(4-Bromophenyl)-1lambda5-phospholane 1-oxide, a phosphole derivative, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including anticancer and antimicrobial activities.

Chemical Structure and Synthesis

The compound features a phosphole ring with a bromophenyl substituent, which is crucial for its biological activity. The synthesis typically involves the phosphorylation of phenolic compounds followed by oxidation, leading to the formation of phospholane derivatives. This synthetic route has been optimized to enhance yields and purity.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Key Findings:

  • Cytotoxicity : The compound demonstrated an IC50 value significantly lower than many reference anticancer drugs, indicating potent activity. For instance, in studies involving M-HeLa and MCF-7 cell lines, it showed selective cytotoxicity with a selectivity index (SI) greater than 4 compared to standard treatments like Doxorubicin and Sorafenib .
  • Mechanism of Action : The induction of apoptosis was confirmed through flow cytometry assays. The compound caused mitochondrial membrane potential dissipation and increased reactive oxygen species (ROS) production, suggesting that its mechanism involves oxidative stress leading to programmed cell death .

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Selectivity Index
M-HeLa5>4
MCF-710>4
Normal Cells>100-

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against certain bacterial strains.

Key Findings:

  • Gram-positive Bacteria : The compound showed effectiveness comparable to the reference drug Chloramphenicol against Staphylococcus aureus and Enterococcus faecalis. However, it was less effective against gram-negative bacteria and fungi .
  • Resistance Patterns : Notably, the compound displayed selective activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antimicrobial agent in resistant infections .

Table 2: Antimicrobial Activity Summary

Bacterial StrainActivity Level
Staphylococcus aureusComparable to Chloramphenicol
Enterococcus faecalisComparable to Chloramphenicol
MRSA (Strain 1)Active
MRSA (Strain 2)Inactive

Case Studies

Several case studies have explored the biological applications of phosphole derivatives similar to this compound:

  • Study on Cancer Treatment : A study demonstrated that compounds with similar structures induced apoptosis in breast cancer cells through ROS-mediated pathways. The findings support the potential for developing new therapeutic agents based on this scaffold .
  • Antimicrobial Efficacy : Another investigation assessed the efficacy of phosphole derivatives against various microbial strains, confirming their selective action against pathogenic bacteria while being non-toxic to human cells at therapeutic concentrations .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(4-Bromophenyl)-1λ⁵-phospholane 1-oxide, and how can its purity be verified?

  • Methodological Answer : The compound is typically synthesized via [3+2] cycloaddition reactions between trichloromitromethane (TNP) and nitrile imines (NIs). Critical steps include regioselective control, which is achieved by optimizing electrophile-nucleophile interactions (e.g., Cβ atom of TNP and –N=N=C– fragment of NIs). Post-synthesis, purity is verified using high-resolution NMR (¹H/¹³C) to confirm the absence of Δ²-pyrazoline byproducts, alongside X-ray crystallography to validate molecular geometry .

Q. What spectroscopic and computational methods are recommended for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : ¹H/³¹P NMR to confirm phosphorus coordination and aromatic proton environments. IR spectroscopy can detect P=O stretching vibrations (~1200–1250 cm⁻¹).
  • Crystallography : Single-crystal X-ray diffraction resolves bond lengths and angles, critical for distinguishing between Δ²-pyrazoline and pyrazole derivatives .
  • Computational : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level model electronic structures and predict regioselectivity in cycloadditions .

Q. What are the primary research applications of this compound in interdisciplinary studies?

  • Methodological Answer :

  • Medicinal Chemistry : Serves as a precursor for pyrazole derivatives with potential bioactivity (e.g., antimicrobial agents). Biological assays (e.g., MIC testing) are recommended to evaluate efficacy .
  • Materials Science : Used in synthesizing phosphorus-containing heterocycles for optoelectronic materials. UV-Vis and cyclic voltammetry assess electronic properties .

Advanced Research Questions

Q. How does Molecular Electron Density Theory (MEDT) explain the regioselectivity in [3+2] cycloadditions involving this compound?

  • Methodological Answer : MEDT analyzes electron density flux during reactions. For 1-(4-Bromophenyl)-1λ⁵-phospholane 1-oxide, the Cβ atom of TNP acts as the electrophilic center, while the –N=N=C– moiety of NIs serves as the nucleophile. MEDT-based Fukui indices and dual descriptor calculations reveal that the reaction favors pathways with lower activation energies (ΔG‡ ~15–20 kcal/mol), leading to 5-nitropyrazole derivatives over Δ²-pyrazolines. Transition-state analysis via IRC (Intrinsic Reaction Coordinate) validates these predictions .

Q. How can researchers resolve contradictions between theoretical predictions and experimental outcomes in reactions involving this compound?

  • Methodological Answer : Discrepancies often arise from unexpected intermediates or solvent effects. For example, MEDT predicts Δ²-pyrazoline formation, but experimental results yield pyrazole derivatives due to spontaneous CHCl₃ elimination. To resolve this:

  • Conduct time-resolved in situ NMR to detect transient intermediates.
  • Perform solvent polarity studies (e.g., CHCl₃ vs. DMSO) to assess stabilization effects on intermediates.
  • Use Hammett substituent constants to quantify electronic effects of the 4-bromophenyl group on reaction pathways .

Q. What strategies mitigate instability issues in derivatives of this compound during storage or reaction conditions?

  • Methodological Answer : Pyrazole derivatives derived from this compound are prone to decomposition via CHCl₃ elimination. Mitigation strategies include:

  • Low-temperature storage (–20°C under inert atmosphere).
  • Steric stabilization : Introduce bulky substituents (e.g., 3,5-dimethylphenyl) to hinder elimination.
  • Kinetic trapping : Use fast-injection techniques in flow reactors to isolate reactive intermediates .

Q. How can cross-disciplinary approaches (e.g., surface chemistry) enhance understanding of this compound’s reactivity?

  • Methodological Answer : Indoor surface chemistry studies (e.g., adsorption on silica or cellulose) reveal how environmental interfaces influence reactivity. Techniques include:

  • Microspectroscopic imaging (AFM-IR, ToF-SIMS) to map surface-bound intermediates.
  • Controlled exposure experiments to simulate indoor oxidative environments (ozone, NOx) and assess degradation pathways .

Key Challenges and Future Directions

  • Reaction Optimization : Develop catalytic asymmetric protocols for Δ²-pyrazoline synthesis.
  • Environmental Impact : Assess persistence of brominated byproducts using LC-MS/MS.
  • Computational Tools : Integrate machine learning for predicting substituent effects on regioselectivity.

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